Trihydroxycoprostane-d7
Description
Trihydroxycoprostane-d7 is a deuterated analog of trihydroxycoprostane, a steroid derivative involved in bile acid metabolism. The compound features seven deuterium atoms (d7) replacing hydrogen at specific positions, making it a critical internal standard in mass spectrometry (MS) for quantifying endogenous bile acids and their metabolites. Its structure includes a cholestane backbone with hydroxyl groups at positions 3α, 7α, and 12α, characteristic of primary bile acids like cholic acid . The deuterium labeling ensures minimal interference from isotopic overlaps during MS analysis, enhancing precision in pharmacokinetic and metabolomic studies.
Properties
Molecular Formula |
C₂₇H₄₁D₇O₃ |
|---|---|
Molecular Weight |
427.71 |
Synonyms |
(3α,5β,7α,12α)-Cholestane-3,7,12-triol-d7; 3α,7α,12α-Trihydroxycoprostane-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Trihydroxycoprostane
Structural Similarities :
- Shared cholestane backbone with hydroxyl groups at 3α, 7α, and 12α positions.
- Identical functional groups and metabolic pathways.
Key Differences :
| Parameter | Trihydroxycoprostane-d7 | Trihydroxycoprostane |
|---|---|---|
| Molecular Weight | ~7 Da higher due to deuterium | Standard molecular weight |
| Isotopic Purity | ≥98% deuterated | Natural isotopic distribution |
| MS Detection | Distinct m/z shift for quantification | Subject to ion suppression |
| Application | Internal standard for MS | Analyte in metabolic studies |
Deuterated analogs like this compound avoid co-elution issues in liquid chromatography (LC)-MS, improving quantification accuracy compared to non-deuterated counterparts .
Conjugated Metabolites: Glucuronidated Forms
highlights a related compound, (3α,5β,7α,12α)-7,12,25-trihydroxycholestan-3-yl-β-D-glucopyranosiduronic acid, a glucuronide conjugate.
Comparison :
| Parameter | This compound | Glucuronidated Trihydroxycoprostane |
|---|---|---|
| Functional Groups | Free hydroxyl groups | Glucuronic acid conjugation |
| Molecular Weight | ~530 Da (varies with deuteration) | ~700–750 Da (with glucuronide moiety) |
| Solubility | Moderate in organic solvents | Increased water solubility |
| Metabolic Role | Precursor or intermediate | Detoxification/excretion product |
| Analytical Method | LC-MS/MS with deuterated standards | Requires enzymatic hydrolysis for detection |
Glucuronidated forms are polar, necessitating specialized extraction protocols, whereas this compound is optimized for MS workflows .
Other Hydroxylated Steroids
Compounds like cholic acid and chenodeoxycholic acid share hydroxylated cholestane backbones but differ in hydroxylation patterns:
| Compound | Hydroxylation Sites | Key Application |
|---|---|---|
| This compound | 3α, 7α, 12α | MS internal standard |
| Cholic Acid | 3α, 7α, 12α | Bile acid synthesis |
| Chenodeoxycholic Acid | 3α, 7α | Treatment of gallstones |
This compound’s deuterium labeling distinguishes it from these endogenous analogs in analytical settings.
Analytical Considerations and Research Findings
- Chromatographic Behavior: this compound exhibits nearly identical retention times to non-deuterated forms in reversed-phase LC, ensuring reliable co-elution for ratio-based quantification .
- Research Applications: Studies using this compound report <5% coefficient of variation in bile acid quantification, outperforming non-deuterated standards affected by matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
